REACTION_CXSMILES
|
O[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:18])[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:19])[C:6]=2[C:5]([OH:20])=[CH:4][CH:3]=1.[NH2:21][CH2:22][CH2:23][NH:24][CH2:25][CH2:26][OH:27].CN(C)CCN(C)C>>[OH:27][CH2:26][CH2:25][NH:24][CH2:23][CH2:22][NH:21][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([OH:18])[CH:10]=[CH:11][C:12]=3[OH:17])[C:7](=[O:19])[C:6]=2[C:5]([OH:20])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCNCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 5.44 g
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed 3 times with N,N,N',N'-tetramethylethylenediamine
|
Type
|
CUSTOM
|
Details
|
This solid is collected
|
Type
|
WASH
|
Details
|
washed as above
|
Type
|
CUSTOM
|
Details
|
to give 0.524 g
|
Type
|
CUSTOM
|
Details
|
This solid is purified
|
Type
|
CUSTOM
|
Details
|
by dry column chromatography on deactivated (i.e., air-equilibrated) silica gel by the procedure of B
|
Type
|
WASH
|
Details
|
Goodman [Chem. and Ind., 2026 (1967)], eluting with chloroform-methanol (3:1)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give 0.42 g
|
Reaction Time |
60 h |
Name
|
|
Type
|
|
Smiles
|
OCCNCCNC1=CC=C(C=2C(C3=C(C=CC(=C3C(C12)=O)O)O)=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |